4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMHNZCHZCRCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617153 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166438-86-4 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Methyl 1,4 Diazepan 1 Yl Benzaldehyde and Its Analogs
Strategies for the Construction of the 1,4-Diazepane Core
The formation of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of the target molecule. Various strategies have been developed to construct this heterocyclic system, with reductive amination and intramolecular cyclization being the most prominent.
Reductive Amination Pathways for Diazepane Formation
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. rsc.org In the context of 1,4-diazepane synthesis, this one-pot reaction typically involves the condensation of a dicarbonyl compound with a diamine, or a dialdehyde (B1249045) with a diamine, followed by in situ reduction of the resulting bis-imine or enamine intermediates. organic-chemistry.org
A common pathway to synthesize the 4-methyl-1,4-diazepane precursor involves the reaction of N-methylethylenediamine with a suitable three-carbon dielectrophile. For instance, the condensation of N-methylethylenediamine with a protected dialdehyde, followed by reduction, can yield the desired diazepane. The choice of reducing agent is critical to the success of this reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov The reaction conditions are generally mild, making this a favorable method for laboratory and industrial scale synthesis. researchgate.net
Another approach within reductive amination is the double N-alkylation of a primary amine with a dihaloalkane, followed by cyclization. For the synthesis of a 4-methyl-1,4-diazepane precursor, one could envision the reaction of methylamine (B109427) with a bis(2-haloethyl)amine derivative.
Intramolecular Cyclization Approaches for Seven-Membered Heterocycles
Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including seven-membered heterocycles like 1,4-diazepane. researchgate.net This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring.
One common method involves the formation of an amide bond followed by reduction. For example, a precursor containing both an amine and a carboxylic acid or ester functionality, separated by an appropriate linker, can undergo intramolecular amidation to form a cyclic lactam. Subsequent reduction of the lactam with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the desired 1,4-diazepane. A study describes the reductive cyclization of an aminoaldehyde as an efficient method to produce a 6-amino-1,4-diazepine derivative. nih.gov
Another intramolecular cyclization strategy is the copper-catalyzed reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines to synthesize dibenzo[b,d]azepines, which are structurally related to the diazepine (B8756704) core. rsc.orgeurekaselect.com While not a direct synthesis of 1,4-diazepane, the principles of transition-metal-catalyzed intramolecular C-N bond formation can be adapted.
A further example is the intramolecular amidation of an intermediate, which has been shown to be a viable route to the 1,4-diazepine ring. nih.gov These methods often offer good control over the ring size and can be adapted for the synthesis of substituted diazepanes. A Brønsted acid-catalyzed intramolecular etherification reaction has also been reported for the synthesis of 1,4-oxazepanes, a related seven-membered heterocycle, highlighting the utility of acid catalysis in such cyclizations. mdpi.com
| Intramolecular Cyclization Strategy | Key Precursor | Reaction Type | Typical Reagents |
| Lactam Reduction | Amino acid or ester | Amidation followed by reduction | DCC, EDC; LiAlH₄, BH₃ |
| Reductive Cyclization | Aminoaldehyde | Reductive amination | NaBH(OAc)₃, H₂/Pd |
| Transition Metal-Catalyzed Cyclization | Unsaturated imine | C-N bond formation | Copper or Palladium catalyst |
Alternative Synthetic Routes to 4-Methyl-1,4-diazepane Precursors
Beyond the more common methods, alternative strategies for the synthesis of 4-methyl-1,4-diazepane precursors have been explored. One such approach involves the use of bifunctional building blocks. For example, the reaction of N-benzyl-N'-methylethylenediamine with reagents like 1-benzenesulfonyl-2-bromomethylaziridine or β,β-dibromoisobutyric acid has been shown to result in the direct cyclization to form 1,4-diazepine derivatives. nih.gov
Another less conventional route could involve the expansion of smaller rings. For instance, certain aziridine (B145994) or azetidine (B1206935) derivatives can undergo ring-opening and subsequent cyclization with a suitable partner to form the seven-membered diazepane ring. organic-chemistry.org These methods, while potentially offering novel pathways, may require more specialized starting materials and reaction conditions.
Functionalization and Derivatization of the Benzaldehyde (B42025) Moiety
Once the 4-methyl-1,4-diazepane core is synthesized, the next critical step is the introduction and functionalization of the benzaldehyde moiety. This involves the regioselective introduction of the aldehyde group and the formation of the crucial carbon-nitrogen bond between the aryl ring and the diazepane.
Regioselective Introduction of the Aldehyde Functional Group
The introduction of an aldehyde group onto an aromatic ring, known as formylation, can be achieved through various methods. For the synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, it is crucial that the formylation occurs at the para-position of the phenyl ring attached to the diazepane nitrogen. The directing effect of the diazepane substituent plays a significant role in determining the regioselectivity of the reaction.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. ijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govmdpi.com The diazepane group is an activating, ortho, para-directing group. Therefore, the Vilsmeier-Haack reaction on N-phenyl-4-methyl-1,4-diazepane is expected to yield a mixture of ortho and para isomers. Steric hindrance from the diazepane ring might favor the formation of the para-substituted product. The reaction conditions, such as temperature and solvent, can be optimized to enhance the selectivity for the desired para-isomer. nih.gov
The Duff reaction is another method for the formylation of activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium. While typically directing ortho to a hydroxyl group, modifications of this reaction could potentially be applied to N-aryl diazepanes, where the nitrogen could direct the formylation.
| Formylation Reaction | Reagents | Directing Group Effect | Expected Regioselectivity |
| Vilsmeier-Haack | DMF, POCl₃ | Ortho, para-directing | Mixture of ortho and para, para favored by sterics |
| Duff Reaction | HMTA, acid | Ortho-directing (for phenols) | Potentially adaptable for N-aryl compounds |
Methodologies for Aryl-Diazepane Carbon-Nitrogen Bond Formation
The formation of the C-N bond between the benzaldehyde ring and the 1-methyl-1,4-diazepane is a pivotal step. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for this transformation. chemrxiv.orgbeilstein-journals.org
This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of 1-methyl-1,4-diazepane with a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde).
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination and needs to be carefully optimized. Various generations of catalysts and ligands have been developed to improve the efficiency and scope of this reaction.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Chlorobenzaldehyde | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene (B28343) | High |
| 4-Bromobenzaldehyde (B125591) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | Good to High |
| 4-Iodobenzaldehyde (B108471) | PdCl₂(PPh₃)₂ | P(o-tol)₃ | K₃PO₄ | DMF | Moderate to High |
Note: The yields are generalized and can vary significantly based on specific reaction conditions.
Asymmetric Synthesis Approaches for Chiral Diazepane Derivatives
The creation of chiral 1,4-diazepane cores, which are pivotal for developing stereochemically pure analogs of this compound, increasingly relies on asymmetric synthesis. These methods are crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities.
Biocatalytic and Enzymatic Reductions for Enantioselective Pathways
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines and heterocyclic structures like diazepanes. researchgate.net Imine reductases (IREDs), in particular, have been successfully employed for the asymmetric synthesis of chiral 1,4-diazepanes through intramolecular reductive amination of aminoketone precursors. acs.org This enzymatic approach offers a direct and highly selective pathway to either (R)- or (S)-enantiomers depending on the specific enzyme used. acs.org
Research has identified several enantiocomplementary IREDs capable of producing chiral diazepane derivatives with high enantioselectivity. acs.org For instance, the (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been shown to be effective. acs.org The catalytic efficiency can vary significantly between enzymes, highlighting the importance of enzyme screening for optimal performance. acs.org Plant-mediated bioreductions, such as those using purple carrots, have also demonstrated success in the enantioselective reduction of various nitrogen-heteroaromatic ketones, offering a practical and scalable tool for accessing a wide range of chiral alcohols that can serve as precursors. nih.gov This method is advantageous due to its mild reaction conditions, often proceeding at ambient temperature in aqueous media. nih.gov
Table 1: Performance of Selected Imine Reductases (IREDs) in Asymmetric Diazepane Synthesis
| Enzyme | Origin | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) |
|---|---|---|---|
| IR1 | Leishmania major | (R)-selective | 0.027 |
This interactive table summarizes the catalytic efficiency of different enzymes in producing chiral 1,4-diazepanes. acs.org
Organocatalytic and Metal-Catalyzed Asymmetric Syntheses
Alongside biocatalysis, both organocatalysis and metal catalysis provide robust platforms for the asymmetric synthesis of seven-membered nitrogen heterocycles. Organocatalysis, utilizing small chiral organic molecules, has been successfully applied to the synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives using catalysts like β-isocupreidine or cinchona alkaloids. nih.govnih.gov These strategies, while not directly applied to this compound, establish a precedent for enantioselective constructions that could be adapted for diazepine frameworks. nih.gov
Transition metal catalysis offers a versatile and highly efficient route. A notable example is the copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines to generate dibenzo[b,d]azepines. us.es This method can produce bridged biarylamines containing both central and axial stereogenic elements with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 99% ee). us.es The choice of chiral ligand, such as (R,R)-Ph-BPE, is critical for achieving optimal results. us.es Similarly, ruthenium-catalyzed processes, including tandem hydrogen-transfer reactions and diol-diamine coupling, have been developed for the synthesis of benzodiazepines and diazepanes, respectively. epa.govorganic-chemistry.org Palladium-catalyzed reactions, particularly intramolecular Buchwald-Hartwig C-N coupling, are also a major strategy for forming the 1,4-benzodiazepine (B1214927) core. mdpi.comnih.gov
Optimization of Reaction Conditions for Improved Yields and Selectivity
Achieving high yields and selectivity in the synthesis of this compound and its analogs necessitates careful optimization of reaction parameters.
Solvent Effects and Temperature Optimization
The choice of solvent can profoundly influence reaction outcomes. In the synthesis of N-amino pyridine-2,6-dione derivatives, for example, screening various solvents showed that N,N-dimethylformamide (DMF) at reflux conditions provided a significantly higher yield (80%) compared to ethanol (B145695) (58%), acetonitrile (B52724) (65%), or tetrahydrofuran (B95107) (THF) (51%). researchgate.net For the cyclization step in some diazepane syntheses, replacing THF with 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to improve yields by approximately 8%, attributed to the better solubility of reagents like LiAlH₄.
Temperature is another critical parameter. While some reactions show trace product formation at room temperature, elevating the temperature to reflux is often necessary to drive the reaction to completion and obtain good yields. researchgate.net However, in other systems, lower temperatures can be beneficial. For instance, in the continuous flow synthesis of diazepam, lower temperatures were found to generally improve conversion rates into the desired intermediate. frontiersin.org A telescoped flow synthesis utilized two microreactors set at 0°C and 60°C, respectively, to achieve a 96% yield of 91% pure diazepam within 15 minutes. frontiersin.orgresearchgate.net
Table 2: Effect of Solvent and Temperature on Product Yield in a Model Heterocyclic Synthesis
| Entry | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | Room Temp. | Trace |
| 2 | Methanol | Room Temp. | Trace |
| 3 | Acetonitrile | Room Temp. | Trace |
| 4 | THF | Room Temp. | Trace |
| 5 | DMF | Room Temp. | Trace |
| 6 | Ethanol | Reflux | 58 |
| 7 | Methanol | Reflux | 47 |
| 8 | Acetonitrile | Reflux | 65 |
| 9 | THF | Reflux | 51 |
This interactive table illustrates how solvent choice and reaction temperature impact product yield, based on data from a representative synthesis. researchgate.net
Catalyst Selection and Ligand Design
The catalyst system is paramount for achieving efficiency and selectivity. In the synthesis of diazepine rings via the reaction of ketimine intermediates with aldehydes, Keggin-type heteropolyacids (HPAs) have been shown to be highly effective. nih.gov A study comparing various HPAs found that the catalytic activity depended on the catalyst's composition, with H₅PMo₁₀V₂O₄₀ demonstrating the best performance in terms of yield and reaction time. nih.gov
In metal-catalyzed reactions, the ligand coordinated to the metal center plays a decisive role in determining selectivity. For the palladium-catalyzed cross-coupling between 4-iodobenzaldehyde and 4-methyl-1,4-diazepane, the use of the Xantphos ligand with a Pd(OAc)₂ catalyst was effective. In asymmetric synthesis, chiral ligand design is crucial. For the copper-catalyzed synthesis of dibenzo[b,d]azepines, (R,R)-Ph-BPE was identified as the optimal ligand, affording superior reactivity, diastereoselectivity, and enantioselectivity compared to other phosphine ligands like SEGPHOS. us.es Similarly, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been specifically designed to overcome challenges like catalyst poisoning by chelating diamines in diazepane synthesis. organic-chemistry.org
High-Throughput Synthesis and Parallel Chemistry for Analog Libraries
The exploration of structure-activity relationships for compounds like this compound often requires the synthesis and screening of large numbers of analogs. High-throughput synthesis and parallel chemistry are enabling technologies for this purpose. nih.gov
Continuous flow synthesis using microfluidic chip reactors is a powerful technique for rapid reaction optimization and library generation. frontiersin.orgresearchgate.net This approach allows for the efficient screening of various conditions, including residence times, temperatures, and solvent systems, to quickly identify optimal parameters for a given transformation. frontiersin.org The development of an efficient, two-step continuous flow synthesis of diazepam showcases the power of this technology, achieving a 96% yield of highly pure product in just 15 minutes. frontiersin.org Such advancements streamline the creation of extensive compound libraries, which is critical for accelerating the drug discovery process. acs.org These methods facilitate the construction of complex polycyclic compounds, including various diazepine skeletons, which can then be evaluated for their biological activity. acs.org
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) has emerged as a powerful tool for the construction of libraries of small molecules, including heterocyclic compounds like diazepanes. The key advantage of SPS lies in the immobilization of a starting material or intermediate on a solid support (resin), which simplifies purification to a simple filtration and washing process. This allows for the use of excess reagents to drive reactions to completion. For the synthesis of 1-aryl-1,4-diazepanes, a "traceless" linker strategy is often employed, where the point of attachment to the resin is not present in the final product.
One conceptual approach to the solid-phase synthesis of this compound analogs involves the initial immobilization of a suitable building block, such as a protected amino acid, onto the resin. This is followed by a series of chemical transformations to build the diazepane ring and introduce the desired substituents.
A potential synthetic route could commence with the attachment of an N-Fmoc protected amino acid to a Rink amide resin. The Fmoc protecting group is then removed, and the free amine is reductively aminated with a protected amino-aldehyde. Subsequent deprotection of the second amine and acylation with a substituted 2-azidobenzoyl chloride would provide the linear precursor on the solid support. An intramolecular Staudinger ligation would then lead to the formation of the seven-membered diazepine ring. Finally, cleavage from the resin would yield the desired 1,4-diazepan-5-one (B1224613) core, which can be further modified.
While the direct solid-phase synthesis of this compound is not extensively documented, the synthesis of related 1,4-diazepine-2,5-diones has been reported. nih.gov For instance, the Fmoc-based solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid has been shown to sometimes lead to the formation of 1,4-diazepine-2,5-dione derivatives as a side reaction. nih.gov This unintended cyclization highlights the potential for developing controlled solid-phase methodologies for diazepine synthesis.
A generalized scheme for the solid-phase synthesis of 1,4-diazepan-5-one analogs is presented below:
| Step | Description | Reagents and Conditions |
| 1 | Immobilization | Protected amino acid, coupling agent (e.g., DIC, HOBt), solid support (e.g., Rink amide resin) |
| 2 | Deprotection | Piperidine in DMF (for Fmoc removal) |
| 3 | Chain Elongation | Reductive amination with a protected amino-aldehyde (e.g., NaBH(OAc)₃) |
| 4 | Acylation | Substituted 2-azidobenzoyl chloride, base (e.g., DIPEA) |
| 5 | Cyclization | Intramolecular Staudinger ligation (e.g., PPh₃) |
| 6 | Cleavage | Trifluoroacetic acid (TFA) cocktail |
This table outlines a conceptual pathway. The specific conditions and building blocks can be varied to generate a library of diverse 1,4-diazepan-5-one analogs. Further reduction of the ketone functionality would lead to the fully saturated 1,4-diazepane ring.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to minutes, and improving product yields. sphinxsai.comunito.it This technology utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant acceleration of chemical transformations.
A key reaction for the synthesis of this compound and its analogs is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial C-N bond between an aryl halide (or triflate) and an amine. Microwave irradiation has been shown to be highly effective in promoting this transformation. nih.govbeilstein-journals.org
The synthesis of the target compound could be envisioned through the coupling of 1-methyl-1,4-diazepane with 4-fluorobenzaldehyde or 4-bromobenzaldehyde under microwave irradiation. The reaction would typically employ a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable phosphine ligand, like XPhos or RuPhos, and a base, for instance, NaOtBu or Cs₂CO₃.
A representative procedure would involve charging a microwave reaction vessel with the aryl halide, 1-methyl-1,4-diazepane, the palladium catalyst, the ligand, and the base in a suitable solvent like toluene or dioxane. The sealed vessel is then subjected to microwave irradiation at a specific temperature for a short duration. After cooling, the product can be isolated and purified using standard chromatographic techniques.
The table below summarizes typical conditions for microwave-assisted Buchwald-Hartwig amination reactions for the synthesis of N-aryl amines, which could be adapted for the synthesis of the target compound and its analogs.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 120 | 15 | 95 |
| 4-Chlorobenzonitrile | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 150 | 20 | 88 |
| 1-Bromo-4-nitrobenzene | Pyrrolidine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 140 | 10 | 92 |
| 4-Fluorobenzaldehyde | 1-Methyl-1,4-diazepane | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 150 | 30 | (Predicted) >80 |
This data illustrates the efficiency of microwave-assisted Buchwald-Hartwig aminations for the synthesis of N-aryl heterocyclic compounds. The final entry represents a proposed reaction for the synthesis of the target molecule, with the yield being an educated prediction based on similar reported reactions. The optimization of reaction parameters would be necessary to achieve the best results.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 4 Methyl 1,4 Diazepan 1 Yl Benzaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, carbon skeleton, and spatial relationships between atoms.
Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of protons within a molecule. The chemical shift (δ) of a proton signal indicates its degree of shielding, while signal multiplicity (splitting pattern) reveals the number of neighboring protons, governed by spin-spin coupling.
For 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aldehyde, aromatic, diazepane ring, and methyl protons. The aldehyde proton typically appears as a sharp singlet in the downfield region, between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the range of δ 7.5 to 8.5 ppm.
The aliphatic protons of the diazepane ring and the N-methyl group resonate in the upfield region. The protons on the seven-membered diazepane ring typically exhibit complex multiplet signals between δ 1.5 and 3.5 ppm due to their varied chemical environments and spin-spin coupling interactions. The N-methyl group protons are expected to produce a singlet or a multiplet signal around δ 1.2–1.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) |
| Aromatic (Ar-H) | 7.5 - 8.5 | Doublet (d) |
| Diazepane Ring (-CH₂-) | 1.5 - 3.5 | Multiplet (m) |
Note: The data in this table is based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The chemical shifts provide insight into the hybridization state (sp³, sp², sp) and the electronic environment of each carbon atom.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic signal appearing far downfield, typically in the range of δ 190–193 ppm. rsc.orgrsc.org The aromatic carbons display signals between δ 110 and 160 ppm. oregonstate.edu The carbon atom attached to the nitrogen of the diazepane ring (ipso-carbon) and the carbon bearing the aldehyde group would be found in the lower field part of this region, while the other aromatic carbons resonate at higher fields.
The aliphatic carbons of the diazepane ring and the N-methyl group appear in the upfield region of the spectrum. Carbons adjacent to the nitrogen atoms are deshielded relative to simple alkanes and are expected to resonate between δ 40 and 60 ppm. The N-methyl carbon typically appears as a sharp signal in the range of δ 30–45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 193 |
| Aromatic (C-CHO) | 135 - 140 |
| Aromatic (C-N) | 150 - 155 |
| Aromatic (C-H) | 110 - 132 |
| Diazepane Ring (N-CH₂-) | 40 - 60 |
Note: The data in this table is predicted based on analogous structures and general ¹³C NMR correlation charts. Actual values may differ.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguous signal assignment by correlating proton and carbon nuclei.
The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the diazepane methylene (B1212753) protons to their respective carbons, and the N-methyl protons to the N-methyl carbon. columbia.edu
The HMBC experiment reveals longer-range correlations, typically over two or three bonds, which is crucial for piecing together the molecular structure. columbia.edu Key HMBC correlations would include:
A cross-peak between the aldehyde proton and the ipso-aromatic carbon (three-bond correlation).
Correlations between the aromatic protons and neighboring aromatic carbons.
Correlations between the protons on the diazepane ring and the aromatic carbon attached to the nitrogen (C-N).
Correlations between the N-methyl protons and the adjacent methylene carbons within the diazepane ring.
These correlations provide definitive evidence for the connectivity between the benzaldehyde (B42025) and diazepane moieties.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is particularly useful for determining stereochemistry and conformation.
In the case of this compound, a NOESY experiment could reveal the conformation of the seven-membered diazepane ring by showing through-space correlations between non-adjacent protons within the ring. Furthermore, spatial proximity between the protons of the N-methyl group and specific protons on the diazepane ring could be observed. Correlations might also be detected between the diazepane protons at position 2 and 7 and the ortho-protons of the phenyl ring, confirming the orientation of the benzaldehyde group relative to the diazepane ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular "fingerprint."
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent feature for the aldehyde is the strong C=O stretching vibration, which is expected to appear in the region of 1680–1710 cm⁻¹. The exact position is influenced by the electronic effect of the diazepane substituent on the aromatic ring. The aldehyde C-H stretch typically shows one or two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
The aromatic ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a series of absorptions in the 1450–1615 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations for the para-substituted ring are expected in the 800–860 cm⁻¹ region. researchgate.net
The aliphatic C-H bonds of the diazepane ring and the N-methyl group will produce stretching bands in the 2800–3000 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine groups are typically found in the 1000–1250 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (Diazepane, Methyl) |
| 2720, 2820 | C-H Stretch | Aldehyde |
| 1680 - 1710 | C=O Stretch | Aldehyde |
| 1580 - 1615 | C=C Stretch | Aromatic Ring |
| 1450 - 1510 | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | C-N Stretch | Tertiary Amine |
Note: The data in this table represents typical frequency ranges for the specified functional groups.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides valuable complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. While IR spectroscopy is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric vibrational modes. For this compound, key Raman-active modes would be expected from the aromatic ring and the diazepane backbone.
The C=C stretching vibrations of the para-substituted benzene ring are expected to produce strong Raman bands, typically in the 1580-1620 cm⁻¹ region. The ring-breathing mode, a symmetric vibration of the entire benzene ring, would also be a prominent feature, usually observed near 1000 cm⁻¹. Vibrations associated with the C-H bonds of the aromatic ring and the aliphatic CH₂ and CH₃ groups of the diazepane moiety would also be present. The C-N stretching vibrations within the diazepane ring and the C-C stretching of the aldehyde group would further contribute to the unique Raman fingerprint of the molecule. Analysis of these complementary vibrational modes helps to confirm the presence and connectivity of the key structural units.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the chemical formula of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of its elemental composition.
The molecular formula for this compound is C₁₄H₂₀N₂O. Using electrospray ionization in positive mode (ESI+), the molecule is expected to be protonated to form the [M+H]⁺ ion. Experimental data confirms the detection of this molecular ion peak at an m/z of 231.15. HRMS would provide a more precise measurement, allowing for the differentiation between other potential elemental compositions that might have the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂O |
| Monoisotopic Mass | 232.1576 g/mol |
| Calculated m/z for [M+H]⁺ | 233.1648 |
| Observed m/z for [M+H]⁺ (ESI+) | 231.15 |
Note: The observed m/z of 231.15 appears to correspond to the [M-H]⁻ ion or a fragment, while the theoretical [M+H]⁺ is 233.1648. HRMS would resolve such ambiguities.
In conjunction with HRMS, the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) provides definitive structural confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced that corresponds to the constituent parts of the molecule.
For this compound, the fragmentation is likely to occur at the weakest bonds. Key fragmentation pathways would involve the diazepane ring and the benzylic C-N bond. Common fragmentation patterns for similar diazepine (B8756704) structures have been studied and provide a basis for predicting the behavior of this compound. researchgate.net
Expected Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the diazepane ring is a common pathway for amines.
Cleavage of the benzylic C-N bond: This would separate the benzaldehyde moiety from the diazepane ring, leading to characteristic fragment ions.
Ring opening: The seven-membered diazepane ring can undergo ring-opening followed by further fragmentation.
Analysis of these fragment masses allows for the piecing together of the molecular structure, confirming the connectivity of the benzaldehyde group to the N-methylated diazepane ring.
Electronic Absorption Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy is used to analyze the electronic transitions within a molecule, providing information about its chromophores (light-absorbing groups). The primary chromophore in this compound is the benzaldehyde system, which consists of a benzene ring conjugated with a carbonyl group.
This conjugated system is expected to exhibit strong absorption bands in the UV region. For comparison, the parent compound 4-methylbenzaldehyde (B123495) shows a significant absorption maximum. nist.gov The presence of the diazepane group attached to the benzene ring via a nitrogen atom acts as an auxochrome. The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). In related diazepam compounds, the wavelength maximum has been found to be around 231 nm when dissolved in a methanol:water mixture. ijpsonline.com
Table 2: Expected UV-Visible Absorption Data
| Chromophore | Expected λmax (nm) | Type of Transition |
| Benzaldehyde moiety | ~250-280 nm | π → π |
| Carbonyl group | ~300-330 nm | n → π |
The precise λmax would be influenced by the solvent polarity. This analysis confirms the presence of the conjugated benzaldehyde system within the molecule.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound is not publicly available, this method would provide unambiguous data on bond lengths, bond angles, and the absolute configuration of the molecule in its crystalline form. nih.gov
A crystallographic study would reveal the exact geometry of the para-substituted benzene ring and the puckered conformation of the seven-membered diazepane ring. Studies on related 1,4-benzodiazepine (B1214927) structures have successfully used X-ray diffraction to determine their precise conformations, which is crucial for understanding structure-activity relationships. nih.gov The resulting 3D structural parameters are considered the gold standard for molecular structure confirmation. nih.gov
The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation, defined by its torsion (dihedral) angles. The seven-membered diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, or twist-boat forms. The specific conformation adopted in the crystal lattice is determined by a combination of intramolecular steric effects and intermolecular packing forces, such as hydrogen bonds. mdpi.com
Key torsion angles that would be determined include:
The angles defining the puckering of the diazepane ring.
The torsion angle between the plane of the benzene ring and the C-N bond connecting it to the diazepane ring.
This detailed conformational analysis is essential for understanding how the molecule might interact with biological targets or for rational drug design. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation during synthesis.
Reverse-phase HPLC is a commonly reported method for this compound. Purity levels exceeding 94% have been achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at 254 nm. In another reported method, a C18 column with a mobile phase of acetonitrile/water supplemented with 0.1% trifluoroacetic acid (TFA) resulted in a retention time of 8.2 minutes, effectively separating the compound from regioisomers. These methods are crucial for quality control, ensuring that the sample is free from starting materials, by-products, and other impurities.
Table 3: Reported HPLC Conditions for Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | C18 |
| Mobile Phase | Acetonitrile/Water (70:30) | Acetonitrile/Water + 0.1% TFA |
| Detection | UV at 254 nm | Not specified |
| Result | >94% Purity | Retention Time: 8.2 min |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for the separation of components in a mixture. For this compound, reversed-phase HPLC is a commonly utilized method. This approach employs a nonpolar stationary phase, typically a C18 column, and a polar mobile phase, allowing for the effective separation of the compound from impurities and starting materials.
The selection of the mobile phase is critical for achieving optimal separation. A mixture of acetonitrile and water is often employed, with the addition of modifiers such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The gradient or isocratic elution profile, flow rate, and column temperature are other key parameters that are optimized to develop a robust analytical method. Detection is typically performed using a UV detector, as the benzaldehyde moiety contains a chromophore that absorbs in the UV region.
While specific, detailed research findings from multiple diverse sources on the HPLC analysis of a broad range of derivatives of this compound are not widely available in the public domain, the principles of HPLC analysis for related structures are well-established. The following table represents a hypothetical data set based on typical analytical parameters for similar compounds.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| This compound | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (60:40) + 0.1% TFA | 1.0 | 5.8 |
| 2-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (65:35) + 0.1% TFA | 1.0 | 6.5 |
| 3-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (55:45) + 0.1% TFA | 1.0 | 5.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective technique for the identification and structural elucidation of compounds. Following separation by the LC system, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule, typically observed as the protonated molecular ion [M+H]⁺ in the positive ion mode. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition of the compound with high accuracy, further confirming its identity.
In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the different functional groups within the molecule.
As with HPLC, extensive and detailed public data on the LC-MS analysis of a wide array of derivatives of this compound is limited. The table below illustrates a hypothetical set of LC-MS data for the parent compound and potential derivatives, based on established fragmentation patterns of similar structures.
| Compound | Retention Time (min) | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 5.8 | ESI+ | 219.15 | 114.12, 91.05 |
| 2-Chloro-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | 6.5 | ESI+ | 253.11 | 148.08, 125.01 |
| 3-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | 5.2 | ESI+ | 249.16 | 144.13, 121.07 |
The combined use of HPLC and LC-MS provides a powerful analytical workflow for the comprehensive characterization of this compound and its derivatives, ensuring the purity and structural integrity of these compounds for their intended applications in scientific research.
Computational and Theoretical Chemistry Studies on 4 4 Methyl 1,4 Diazepan 1 Yl Benzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is frequently used to investigate the properties of complex organic compounds, including derivatives of benzaldehyde (B42025) and diazepine (B8756704). ijasrm.comresearchgate.net
Optimization of Molecular Geometry and Electronic Structure
The initial step in any DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher. ijasrm.comnih.gov This process calculates key structural parameters. For 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, the geometry optimization would provide precise data on the bond lengths between atoms, the bond angles, and the dihedral angles that define its three-dimensional shape.
Table 1: Predicted Molecular Properties of this compound This table presents hypothetical, yet scientifically plausible, data based on typical DFT calculation results for structurally similar molecules.
| Property | Predicted Value | Method |
|---|---|---|
| Dipole Moment | ~3.5 - 5.0 Debye | B3LYP/6-311G(d,p) |
| Point Group Symmetry | C1 | B3LYP/6-311G(d,p) |
| Energy of Optimization | (Specific Hartree value) | B3LYP/6-311G(d,p) |
Prediction and Comparison of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting various spectroscopic signatures of a molecule, which can be used to validate and interpret experimental data. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting of chemical bonds. Comparing the calculated spectrum with an experimental one helps in assigning specific absorption bands to particular molecular motions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are invaluable for assigning peaks in experimental NMR spectra, aiding in the structural elucidation of the compound.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. nih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals, predicting the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the molecule's interaction with UV-Vis light and relate to its color and electronic properties. nih.gov
Table 2: Predicted Spectroscopic Data for this compound This table contains representative data expected from DFT-based spectroscopic predictions.
| Spectroscopy Type | Key Parameter | Predicted Range/Value |
|---|---|---|
| IR | C=O stretch (aldehyde) | ~1690-1710 cm⁻¹ |
| ¹H NMR | CHO proton (aldehyde) | ~9.8-10.0 ppm |
| ¹³C NMR | C=O carbon (aldehyde) | ~190-195 ppm |
| UV-Vis (TD-DFT) | λ_max | ~280-320 nm |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comconicet.gov.ar These include:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ = -χ).
These descriptors provide a quantitative framework to understand the molecule's susceptibility to chemical reactions. nih.govresearchgate.net For instance, the electrophilicity index measures the energy stabilization when the molecule accepts electrons.
Table 3: Calculated FMO Energies and Global Reactivity Descriptors Values are representative and based on DFT studies of similar aromatic aldehydes and diazepine structures.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -6.2 |
| LUMO Energy | E_LUMO | -1.8 |
| Energy Gap | ΔE | 4.4 |
| Electronegativity | χ | 4.0 |
| Chemical Hardness | η | 2.2 |
| Electrophilicity Index | ω | 3.64 |
Tautomerism and Conformational Landscape Analysis
The seven-membered 1,4-diazepane ring is not planar and can adopt several conformations, such as chair, twist-boat, and boat forms. nih.govnih.gov DFT calculations can be used to explore this conformational landscape by optimizing the geometry of each possible conformer and calculating their relative energies. This analysis reveals the most stable conformation and the energy barriers for interconversion between them. acs.org Studies on related 1,4-diazepane derivatives have shown that the ring often prefers a chair or twist-boat conformation, depending on the nature and position of its substituents. nih.govnih.gov While tautomerism is less common for this specific structure, computational studies could explore the possibility of proton transfer under specific conditions, although no common tautomeric forms are immediately apparent.
Reaction Pathway and Transition State Prediction in Synthesis
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. nih.gov A plausible synthetic route for this compound is the reductive amination between a 4-formylbenzaldehyde derivative and 1-methyl-1,4-diazepane. DFT can be used to model this entire reaction pathway.
This involves calculating the energies of the reactants, intermediates (like the iminium ion), transition states, and the final product. By identifying the transition state structures and their corresponding activation energies, chemists can understand the reaction's feasibility, predict its rate-determining step, and rationalize the observed product distribution. rsc.org Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
Investigation of Dynamic Behavior and Conformational Flexibility
The dynamic nature and conformational flexibility of this compound are largely dictated by its 1,4-diazepane ring. This seven-membered ring is not planar and can adopt several low-energy conformations. Computational techniques, particularly molecular dynamics (MD) simulations, are employed to explore the conformational landscape of such molecules.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of conformational transitions and the determination of the relative stability of different shapes the molecule can adopt. For N,N-disubstituted-1,4-diazepane derivatives, studies have revealed that the ring often exists in a low-energy twist-boat conformation. nih.gov This conformation can be influenced by intramolecular interactions, such as π-stacking between aromatic substituents. nih.gov
In the case of this compound, the benzaldehyde group attached to one nitrogen and the methyl group on the other will influence the preferred conformation of the diazepane ring. MD simulations can reveal the energetic barriers between different conformers and the timescale of their interconversion, providing a detailed picture of the molecule's flexibility. nih.govresearchgate.net
Table 1: Common Conformations of the 1,4-Diazepane Ring
| Conformation | Description | Relative Energy |
|---|---|---|
| Chair | A puckered conformation resembling the chair form of cyclohexane. | Higher |
| Boat | A flexible conformation with higher energy than the chair. | Higher |
Analysis of Solvent Effects and Solvation Shell Properties
The surrounding solvent environment can significantly influence the properties and behavior of a solute molecule. For this compound, solvent effects can alter its conformational equilibrium, electronic structure, and reactivity. Computational studies can model these interactions to predict how the molecule will behave in different environments, such as in aqueous biological systems or organic solvents used in synthesis.
The analysis of solvent effects is often performed using quantum mechanics (QM) methods combined with continuum solvent models or through MD simulations with explicit solvent molecules. nih.gov These simulations can determine how solvent molecules, like water, arrange themselves around the solute, forming a "solvation shell." The properties of this shell, including its size, density, and the specific interactions (e.g., hydrogen bonds) between the solute and solvent, can be analyzed. nih.gov
For benzaldehyde derivatives, the electronic nature of substituents on the benzene (B151609) ring is known to affect interactions with the solvent. unife.it The electron-donating or withdrawing character of the 4-(4-Methyl-1,4-diazepan-1-yl) group would influence the polarity of the benzaldehyde moiety and its interactions with polar solvents. Computational methods can quantify these effects by calculating properties like the hydration free energy, which is the energy change when the molecule is transferred from a vacuum into the solvent.
WaterMap Analysis for Water Molecules in Binding Sites
In the context of drug design, understanding the role of water molecules within the binding site of a biological target is critical. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's active site, identifying regions where water is energetically unstable. nih.gov These "unhappy" or high-energy water molecules present an opportunity for drug design; displacing them with a part of a ligand can result in a significant gain in binding affinity. nih.gov
A WaterMap analysis for a potential target of this compound would proceed as follows:
An MD simulation of the target protein in water is performed.
The simulation trajectory is analyzed to create a map of hydration sites within the binding pocket.
The free energy, enthalpy, and entropy of water at each hydration site are calculated and compared to bulk water.
The analysis reveals hydration sites with positive ΔG values, indicating that water molecules there are thermodynamically unfavorable. nih.gov A ligand, such as this compound, that is designed to place a functional group in such a location can achieve tighter binding by displacing these high-energy water molecules. This approach provides a quantitative, energy-based guide for lead optimization.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in structure-based drug design for predicting binding modes and estimating the strength of the interaction.
Prediction of Binding Modes and Affinities with Target Receptors or Enzymes
Given the structural similarity of the diazepane core to benzodiazepines, a likely class of targets for this compound are GABA-A receptors. researchgate.net These receptors possess a well-characterized benzodiazepine (B76468) binding site at the interface between the α and γ subunits. researchgate.netclinpgx.org
Molecular docking simulations can be used to place this compound into this binding site. researchgate.netnih.gov The simulation predicts the most stable binding pose and calculates a "docking score," which is an estimate of the binding affinity. The predicted binding mode would reveal key intermolecular interactions, such as:
Hydrogen bonds: Potentially between the benzaldehyde's carbonyl oxygen and amino acid residues in the binding site.
π-π stacking: Between the ligand's benzene ring and aromatic residues like tyrosine or phenylalanine in the receptor. mdpi.com
Hydrophobic interactions: Involving the methyl group and the aliphatic portions of the diazepane ring. mdpi.com
Studies on diazepam and other modulators at the GABA-A receptor have identified key residues that are crucial for binding, providing a basis for evaluating the docking results of novel compounds. nih.govnih.gov
Table 2: Key Residues in the GABA-A Receptor Benzodiazepine Binding Site
| Subunit | Residue | Role in Binding |
|---|---|---|
| α1 | His102 | Key interaction site for positive modulators like Diazepam. pku.edu.cn |
| α1 | Tyr159 | Involved in aromatic interactions. |
| α1 | Tyr209 | Forms π-interactions with ligands. |
| γ2 | Phe77 | Forms π-π stacking interactions with the ligand's aromatic rings. |
Virtual Screening for Identification of Novel Bioactive Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. pku.edu.cnresearchgate.net Using this compound as a starting point, virtual screening can be employed to find analogs with potentially improved activity.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): A library of compounds is docked into the three-dimensional structure of a target receptor (e.g., the GABA-A receptor). The compounds are then ranked based on their docking scores, and the top-ranked molecules are selected for further study. researchgate.netnih.gov
Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is not available, a known active molecule like this compound can be used as a template. The screening then searches for molecules in a database that have similar shapes or chemical features (pharmacophores).
This process allows for the rapid and cost-effective evaluation of thousands or even millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. pku.edu.cn
Table 3: A Typical Virtual Screening Workflow
| Step | Description |
|---|---|
| 1. Library Preparation | A large database of chemical compounds (e.g., Enamine, ZINC) is prepared for screening. |
| 2. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. |
| 3. Docking/Screening | The library is docked into the target's binding site, or compared against a pharmacophore model. |
| 4. Scoring & Ranking | Compounds are ranked based on docking score or similarity metric. |
| 5. Hit Selection | Top-ranked compounds are visually inspected and filtered based on chemical properties and novelty. |
| 6. Experimental Validation | Selected "hits" are acquired or synthesized for biological testing. nih.gov |
Elucidation of Specific Ligand-Target Interaction Hotspots
Within a protein's binding site, certain amino acid residues, known as "hotspots," contribute disproportionately to the binding energy of a ligand. Identifying these hotspots is crucial for understanding the mechanism of action and for designing more potent and selective drugs.
For the benzodiazepine site of the GABA-A receptor, extensive research has identified several key hotspots. clinpgx.orgnih.gov Docking studies of this compound would be analyzed to see how it interacts with these known hotspots. For instance, the interaction between the ligand's phenyl ring and the aromatic side chain of γ2 Phe77 is a critical π-stacking hotspot. Similarly, hydrogen bond donor/acceptor residues on the α1 subunit, such as His102, are vital interaction centers. pku.edu.cn
By analyzing the predicted binding pose, one can map the specific interactions between the ligand and these hotspots. This information provides a detailed structural hypothesis for the compound's activity and guides the design of analogs. For example, modifying a substituent on the benzaldehyde ring could be proposed to form a new hydrogen bond with a specific residue in a hotspot region, thereby potentially increasing binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed specifically for this compound. Research in this area has focused on related but distinct classes of molecules.
There are no predictive models in the existing literature that utilize structural descriptors of this compound to forecast its biological activity.
Specific structural features of this compound that are key to any particular biological profile have not been identified through QSAR studies or other computational methods.
Cheminformatics and Data Mining Applications
There are no specific cheminformatics or data mining applications that have been published with a focus on this compound. The compound is not highlighted in any large-scale data mining studies that would provide insights into its properties or potential activities based on computational analysis of large chemical datasets.
Chemical Reactivity and Derivatization Studies of 4 4 Methyl 1,4 Diazepan 1 Yl Benzaldehyde
Transformations of the Aldehyde Functional Group
The aldehyde moiety is an electrophilic center that readily participates in reactions involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)
The carbonyl group of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde is a prime target for nucleophilic attack. One of the most significant condensation reactions for aldehydes is the formation of Schiff bases (or imines). This reaction involves the condensation of the aldehyde with a primary amine, proceeding through a carbinolamine intermediate followed by dehydration to yield the final imine product. nih.govjocpr.com The aldehyde group in this compound enables efficient Schiff base formation. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. nih.gov For instance, reacting the title compound with various primary amines under appropriate conditions would yield a library of novel Schiff bases with potential applications in coordination chemistry and materials science. biointerfaceresearch.com
Table 1: Examples of Schiff Base Formation Reactions
| Amine Reactant | Product Name | Resulting Schiff Base Structure |
| Aniline | (E)-N-benzylidene-4-(4-methyl-1,4-diazepan-1-yl)aniline | C₆H₅-N=CH-C₆H₄-(1,4-diazepan-1-yl)-CH₃ |
| 2-Aminophenol | 2-(((4-(4-methyl-1,4-diazepan-1-yl)phenyl)methylene)amino)phenol | HO-C₆H₄-N=CH-C₆H₄-(1,4-diazepan-1-yl)-CH₃ |
| Ethylamine | (E)-N-((4-(4-methyl-1,4-diazepan-1-yl)phenyl)methylene)ethanamine | CH₃CH₂-N=CH-C₆H₄-(1,4-diazepan-1-yl)-CH₃ |
Oxidation and Reduction Reactions
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds. nih.gov
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the aldehyde group of this compound into a carboxylic acid functional group, yielding 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid. This transformation is a standard procedure in organic synthesis for accessing aromatic carboxylic acids.
Reduction: The reduction of the aldehyde to a primary alcohol, (4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanol, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation. However, care must be taken to avoid over-reduction. Milder and more selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) can also be employed, particularly in the context of reductive amination, to minimize the formation of the benzyl (B1604629) alcohol byproduct. Reductive amination is a cornerstone technique for coupling aldehydes with amines to form new C-N bonds. acs.orgsemanticscholar.org
Table 2: Oxidation and Reduction of the Aldehyde Group
| Reaction Type | Reagent Example | Product Name |
| Oxidation | Potassium Permanganate (KMnO₄) | 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methanol |
Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base such as an amine (e.g., piperidine). researchgate.netsigmaaldrich.com This reaction is a variant of the aldol (B89426) condensation and usually results in a dehydrated α,β-unsaturated product. sigmaaldrich.commasterorganicchemistry.com
In the case of this compound, it can react with various active methylene compounds like malononitrile, ethyl cyanoacetate, or diethyl malonate. arkat-usa.org The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the corresponding benzylidene derivative. nih.gov These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and polymers. researchgate.netarkat-usa.org
Table 3: Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Product Name |
| Malononitrile | Piperidine/Acetic Acid | 2-((4-(4-Methyl-1,4-diazepan-1-yl)phenyl)methylene)malononitrile |
| Ethyl Cyanoacetate | DABCO | Ethyl 2-cyano-3-(4-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylate |
| Diethyl Malonate | Piperidine | Diethyl 2-((4-(4-methyl-1,4-diazepan-1-yl)phenyl)methylene)malonate |
Modifications and Functionalization of the Diazepane Heterocycle
The 1,4-diazepane ring contains two nitrogen atoms, offering sites for further chemical modification, which can significantly alter the molecule's properties.
N-Alkylation and N-Acylation Reactions
The secondary amine within the diazepane ring (if the starting material is not the N-methylated version) or quaternization of the tertiary amines are common targets for functionalization.
N-Alkylation: The nitrogen atoms of the diazepane ring can be alkylated using alkyl halides or other electrophilic alkylating agents. figshare.com This reaction introduces new alkyl groups onto the heterocyclic ring, which can be used to modulate the steric and electronic properties of the molecule. For example, N-alkylation is a key step in the diversification of benzodiazepine (B76468) scaffolds. figshare.comnih.gov
N-Acylation: Acylation of the diazepane nitrogen atoms can be achieved using acyl chlorides or anhydrides. researchgate.net This introduces an amide functionality into the ring system, which can influence the molecule's conformation and biological activity. For instance, N-acetylation with acetic anhydride (B1165640) is a common transformation for related heterocyclic amines. researchgate.net
Table 4: Functionalization of the Diazepane Ring
| Reaction Type | Reagent Example | Functional Group Introduced | Product Example |
| N-Alkylation | Ethyl Iodide | Ethyl | 4-(4-Ethyl-1-methyl-1,4-diazepan-1-ium-1-yl)benzaldehyde |
| N-Acylation | Acetyl Chloride | Acetyl | 1-Acetyl-4-methyl-1,4-diazepan-1-yl)benzaldehyde (on the other N if available) |
Ring-Opening and Ring-Expansion Reactions of Diazepane Systems
While the seven-membered diazepane ring is generally stable, under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are less common but can lead to novel and structurally diverse molecular architectures.
Ring-Opening: The cleavage of C-N bonds within the diazepane ring can be induced by certain reagents. For example, in related azetidine-fused 1,4-benzodiazepine (B1214927) systems, treatment with methyl chloroformate can lead to the opening of the four-membered ring to yield 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.gov Similar strategies could potentially be explored to achieve selective ring-opening of the diazepane moiety in the title compound, providing access to functionalized acyclic diamine derivatives. The synthesis of various azepine ring systems can be achieved through the ring-opening of aziridines. nih.gov
Table 5: Potential Ring Modification Reactions of the Diazepane System
| Reaction Type | Reagent Class | Potential Outcome |
| Ring-Opening | Acyl Chlorides (e.g., Chloroformates) | Formation of an acyclic, functionalized diamine derivative |
| Ring-Expansion | Radical Initiators / Rearrangement Catalysts | Formation of an eight-membered or larger heterocycle |
Introduction of Exocyclic Groups on the Diazepane Ring
The 1,4-diazepane ring of this compound possesses two nitrogen atoms that are key sites for chemical modification to introduce exocyclic groups. The reactivity of these nitrogen atoms differs based on their chemical environment. The nitrogen at position 1 (N1) is part of an aniline-like system, with its lone pair of electrons partially delocalized into the aromatic ring. The nitrogen at position 4 (N4) is a tertiary alkyl amine, which is generally more nucleophilic.
One potential reaction for introducing an exocyclic group is the quaternization of the N4 nitrogen. As a tertiary amine, it can react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or other powerful electrophiles like methyl triflate, to form a quaternary ammonium (B1175870) salt. nih.gov This reaction attaches a new alkyl group to the N4 atom, creating a positively charged center on the diazepane ring.
Another possibility, based on the general reactivity of tertiary amines, is oxidation. Reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) could convert the N4 tertiary amine into an N-oxide. This introduces an oxygen atom as an exocyclic group and modifies the electronic properties of the diazepane moiety.
| Reaction Type | Reagent Example | Site of Reaction | Product Type |
| N-Alkylation | Methyl Iodide (CH₃I) | N4 | Quaternary Ammonium Salt |
| N-Oxidation | m-CPBA | N4 | Tertiary N-oxide |
Aromatic Ring Substitutions and Derivatization
The benzaldehyde (B42025) portion of the molecule is susceptible to various substitution and derivatization reactions, primarily governed by the electronic effects of the existing substituents: the diazepane ring and the aldehyde group.
In electrophilic aromatic substitution (EAS), the directing effects of the substituents on the benzene (B151609) ring are paramount. The 4-(4-methyl-1,4-diazepan-1-yl) group acts as a powerful activating group due to the lone pair of electrons on the N1 nitrogen, which can be donated to the ring through resonance. This makes the ring more nucleophilic and directs incoming electrophiles to the ortho and para positions. uci.edu Since the para position is already occupied, substitution is strongly directed to the two equivalent ortho positions (C3 and C5).
Conversely, the aldehyde group (-CHO) is a deactivating group that withdraws electron density from the ring and directs incoming electrophiles to the meta position (C3 and C5). lkouniv.ac.in In this molecule, the powerful activating and directing effect of the diazepane substituent overwhelmingly dominates the deactivating effect of the aldehyde. uci.edulkouniv.ac.in Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur selectively at the positions ortho to the diazepane group.
| Reaction | Electrophile | Reagents | Expected Product |
| Bromination | Br⁺ | Br₂ / FeBr₃ | 3-Bromo-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Nitro-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | 3-Acyl-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde |
The formation of biaryl systems from this compound can be achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This synthetic strategy typically involves a two-step process. First, a halogen atom is introduced onto the aromatic ring via an electrophilic aromatic substitution reaction, as described in the previous section. For example, bromination yields 3-bromo-4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde.
This aryl halide can then be coupled with a variety of organoboron compounds, such as arylboronic acids or their esters, in the presence of a palladium catalyst and a base. academie-sciences.frresearchgate.net This reaction is highly versatile, tolerates a wide range of functional groups, and allows for the construction of a new carbon-carbon bond between the benzaldehyde ring and another aromatic system. nih.gov
General Reaction Scheme for Suzuki Coupling:

Step 1: Bromination at the C3 position. Step 2: Suzuki-Miyaura cross-coupling with an arylboronic acid (Ar-B(OH)₂) using a Pd catalyst and base.
Analytical Derivatization for Enhanced Detection and Separation
For analytical purposes, particularly in bioanalysis where concentrations may be low, derivatization is often employed to enhance the detectability of a target molecule. sci-hub.se In the case of this compound, the aldehyde functional group is an ideal target for such modification.
The carbonyl group can be reacted with various derivatizing agents to attach a tag that has strong ultraviolet (UV) absorbance or fluorescence properties, making it highly suitable for detection by High-Performance Liquid Chromatography (HPLC). csus.edu A common method is the reaction with hydrazine-based reagents to form stable hydrazone derivatives. nih.govrsc.org For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with aldehydes to produce brightly colored dinitrophenylhydrazones that can be easily detected by a UV-Vis detector. thermofisher.com For even greater sensitivity, fluorescent tagging agents can be used. Reagents such as N-acetylhydrazine acridone (B373769) (AHAD) react with benzaldehyde to form a highly fluorescent derivative, enabling trace-level quantification using an HPLC system equipped with a fluorescence detector. nih.govrsc.org
| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Purpose / Detection Method | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde (-CHO) | Dinitrophenylhydrazone | Enhanced UV absorbance for HPLC-UV | csus.eduthermofisher.com |
| N-acetylhydrazine acridone (AHAD) | Aldehyde (-CHO) | Acridone Hydrazone | Adds a fluorescent tag for HPLC-FL | nih.govrsc.org |
Medicinal Chemistry and Biological Activity Studies of 4 4 Methyl 1,4 Diazepan 1 Yl Benzaldehyde and Its Analogs
Structure-Activity Relationship (SAR) Investigations
The systematic investigation of how chemical structure relates to biological activity is fundamental to drug discovery. For analogs of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, SAR studies have been pivotal in identifying the key molecular features that govern their potency and selectivity for various biological targets.
Impact of Substituent Variations on Potency and Selectivity
The potency and selectivity of compounds derived from the this compound scaffold are highly sensitive to the nature and position of substituents on the aromatic ring. While direct studies on the benzaldehyde (B42025) series are limited in publicly available research, extensive research on closely related analogs, such as N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamides, provides significant insights into the probable SAR of the benzaldehyde series. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net
Moreover, the substitution on the 1,4-diazepane ring is also a critical determinant of activity. The methyl group at the N4 position is a common feature in many active analogs. Variations at this position, for instance, replacing the methyl group with other alkyl groups or a hydrogen atom, can impact the compound's basicity and steric profile, thereby affecting its interaction with the receptor. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net
To illustrate the potential impact of these variations, the following table presents hypothetical SAR data for this compound analogs, based on established principles from related compound series.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound | R1 (Benzaldehyde Ring) | R2 (Diazepane N4) | Predicted 5-HT6 Ki (nM) | Predicted Selectivity |
|---|---|---|---|---|
| Analog 1 | H | CH3 | 50 | Moderate |
| Analog 2 | 4-Cl | CH3 | 25 | High |
| Analog 3 | 4-OCH3 | CH3 | 75 | Moderate |
| Analog 4 | 4-NO2 | CH3 | 150 | Low |
| Analog 5 | H | H | 100 | Low |
Conformational Analysis and its Influence on Biological Activity
The three-dimensional arrangement of a molecule, or its conformation, is crucial for its ability to bind to a biological target. For cyclic structures like the 1,4-diazepane ring, conformational flexibility can play a significant role in determining biological activity. The diazepane ring can adopt several conformations, such as chair and boat forms, and the preferred conformation can influence how the molecule presents its key binding features to the receptor.
Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can exist in a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. It is suggested that this geometry may mimic the bioactive conformation required for receptor binding. A similar principle may apply to this compound and its analogs, where the interaction between the phenyl ring and the diazepane moiety could favor a specific conformation that is optimal for binding to its biological target, such as the 5-HT6 receptor.
The orientation of the benzaldehyde group relative to the diazepane ring is also a critical factor. The rotational freedom around the bond connecting these two moieties can allow the molecule to adopt different spatial arrangements. Computational modeling and NMR studies on related structures can help in identifying the most stable conformations and how these relate to the observed biological activity.
Pharmacophore Elucidation and Optimization for Target Binding
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. For 5-HT6 receptor antagonists, several pharmacophore models have been developed based on known active compounds. researchgate.net These models typically include features such as a basic amine (which is positively charged at physiological pH), an aromatic ring, and a hydrophobic region. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net
The this compound scaffold fits well within this pharmacophore model. The tertiary amine in the diazepane ring serves as the basic center, while the benzaldehyde portion provides the aromatic and hydrophobic features. Optimization of this scaffold for improved target binding involves modifying the structure to enhance the interactions with the corresponding features of the receptor's binding site.
For instance, adding substituents to the benzaldehyde ring can modulate the hydrophobic and electronic properties of this region, potentially leading to stronger binding. Similarly, modifications to the diazepane ring can alter the position and accessibility of the basic amine, which is crucial for the ionic interaction with an acidic residue (like aspartate) in the receptor's binding pocket.
Table 2: Key Pharmacophoric Features for 5-HT6 Receptor Antagonism
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential for Optimization |
|---|---|---|
| Basic Amine | N4-methylated nitrogen of the diazepane ring | Alteration of the N4-substituent to modulate pKa and steric bulk. |
| Aromatic Ring | Benzaldehyde ring | Introduction of various substituents to enhance π-π stacking and other interactions. |
| Hydrophobic Region | The overall molecular scaffold | Modification of the linker between the aromatic and diazepane rings to optimize spatial arrangement. |
Exploration of Potential Therapeutic Applications
The structural features of this compound and its analogs make them promising candidates for a variety of CNS-related therapeutic applications. Their ability to interact with key neurotransmitter receptors suggests potential utility as anxiolytics, anticonvulsants, and cognitive enhancers.
Central Nervous System (CNS) Activity (e.g., Anxiolytic, Anticonvulsant, Cognitive Enhancer)
The 1,4-diazepane nucleus is a component of many CNS-active drugs, including some anxiolytics and anticonvulsants. chemisgroup.usnih.gov The mechanism of action for these effects is often related to the modulation of GABAergic neurotransmission. While direct evidence for the anxiolytic and anticonvulsant properties of this compound is not extensively documented, its structural similarity to known benzodiazepines suggests that its analogs could exhibit similar activities. chemisgroup.usresearchgate.net
The primary interest in this class of compounds, however, lies in their potential as cognitive enhancers. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net This activity is largely attributed to their ability to act as antagonists at the 5-HT6 serotonin (B10506) receptor.
The 5-HT6 receptor is almost exclusively expressed in the brain, particularly in regions associated with learning and memory, such as the hippocampus and cortex. nih.gov Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, which is thought to be the underlying mechanism for the pro-cognitive effects of 5-HT6 antagonists. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net
Research on sulfonamide analogs of this compound has demonstrated their potent antagonist activity at the 5-HT6 receptor. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net These studies have shown that compounds with a diazepane moiety linked to an aromatic sulfonyl group exhibit high affinity for the 5-HT6 receptor, with Ki values in the nanomolar range. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net
The following table summarizes the in silico predicted binding affinities (Ki) and fitness scores for a series of these related sulfonamide analogs, which provides a strong rationale for investigating the corresponding benzaldehyde derivatives as 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com
Table 3: In Silico Binding Affinities (Ki) and Fitness Scores of Related 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamide Analogs for the 5-HT6 Receptor
| Compound | Substituent on Benzenesulfonamide | Substituent on Diazepane (N4) | Fitness Score | Predicted Ki (nM) |
|---|---|---|---|---|
| Analog A | H | H | 4.75 | 2.50 |
| Analog B | 4-F | H | 4.92 | 2.00 |
| Analog C | 4-Cl | H | 4.86 | 2.18 |
| Analog D | 4-CH3 | H | 4.75 | 2.50 |
| Analog E | 4-OCH3 | H | 4.81 | 2.31 |
| Analog F | H | CH3 | 4.80 | 2.34 |
| Analog G | 4-F | CH3 | 4.97 | 1.89 |
| Analog H | 4-Cl | CH3 | 4.91 | 2.04 |
| Analog I | 4-CH3 | CH3 | 4.80 | 2.34 |
Data adapted from in silico studies on related sulfonamide analogs. openpharmaceuticalsciencesjournal.com
These data suggest that derivatives of this compound are highly promising candidates for development as 5-HT6 receptor antagonists, with potential applications in the treatment of cognitive disorders such as Alzheimer's disease. nih.gov
Anticancer Research and Modulation of Cell Pathways (e.g., EGFR-TK Inhibition)
The diazepine (B8756704) nucleus is a recognized scaffold in the design of anticancer agents, with research focusing on its role in modulating critical cell signaling pathways. One of the most prominent targets in this area is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase (TK) whose overexpression and mutation are implicated in the proliferation of various cancer types. mdpi.comnih.govresearchgate.net Inhibition of EGFR-TK is a validated strategy for cancer therapy. mdpi.comresearchgate.net
While direct studies on this compound as an EGFR-TK inhibitor are not extensively detailed in the available literature, the broader class of benzodiazepine (B76468) derivatives has shown potential in this domain. Analogs are often designed to compete with ATP at the kinase's binding site, thereby blocking the downstream signaling that leads to cell proliferation and survival. mdpi.com Research into various heterocyclic compounds as EGFR inhibitors has identified several potent derivatives, demonstrating the viability of this general chemical class in anticancer drug discovery. nih.gov For instance, novel series of anilino-1,4-naphthoquinones and 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and shown to exhibit significant EGFR inhibitory activity, with some compounds displaying potency in the nanomolar range. nih.govresearchgate.net
| Compound Class | Specific Analog Example | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Anilino-1,4-naphthoquinones | 4-CH3 derivative (Compound 3) | 3.96 nM | nih.gov |
| Anilino-1,4-naphthoquinones | 4-NO2 derivative (Compound 8) | 11.42 nM | nih.gov |
| Aryl Urea Derivatives | Compound 7u | 2.39 µM (A549 cells) | researchgate.net |
| Reference Drug | Erlotinib | 16.17 nM | nih.gov |
| Reference Drug | Sorafenib | 2.12 µM (A549 cells) | researchgate.net |
Antimicrobial Investigations
The search for novel antimicrobial agents has led to the investigation of various heterocyclic systems, including those containing diazepine and benzaldehyde motifs. Studies on 1,5-benzodiazepine derivatives have revealed considerable potency against a range of microbial strains. nih.gov Certain analogs have demonstrated excellent antifungal activity, particularly against Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as 2-6 μg/mL. nih.gov
Furthermore, curcumin-based diazepine derivatives have shown activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacteria, with MIC values ranging from 1.56 to 200 μg/mL. najah.edu Some of these compounds also exhibited synergistic effects when combined with conventional antibiotics like ampicillin. najah.edu The antimicrobial potential of the benzaldehyde moiety is also recognized; for example, dibenzodiazepine derivatives have been explored for their effectiveness against intracellular bacteria. nih.gov Research on 2,4-disubstituted 1,5-benzodiazepine derivatives has indicated that specific substitutions on the phenyl ring can yield compounds with antimicrobial activity comparable to that of ciprofloxacin. orientjchem.org
| Compound Class | Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 1,5-Benzodiazepine derivative (1v) | C. neoformans | 2-6 µg/mL | nih.gov |
| 1,5-Benzodiazepine derivative (1w) | C. neoformans | 2-6 µg/mL | nih.gov |
| Curcumin-based diazepine (Compound 9) | S. aureus | 1.56 µg/mL | najah.edu |
| Curcumin-based diazepine (Compound 9) | MRSA | 1.56 µg/mL | najah.edu |
| Curcumin-based diazepine (Compound 9) | Klebsiella | 50 µg/mL | najah.edu |
Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov The structure of this compound serves as a valuable building block for the synthesis of Mpro inhibitors. The aldehyde group, in particular, can act as a reactive "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inhibition. researchgate.net
Several classes of Mpro inhibitors have been developed, including those with aldehyde and α-ketoamide warheads. researchgate.net Research has identified novel benzoisothiazolone derivatives that potently inhibit SARS-CoV-2 Mpro, with the most effective compound exhibiting an IC50 value of 116 nM. nih.gov The development of peptidomimetic inhibitors, such as Nirmatrelvir (a component of Paxlovid), highlights the success of targeting this enzyme. mdpi.com Non-peptidic, non-covalent inhibitors like Ensitrelvir have also shown significant inhibitory activity against Mpro (IC50 = 0.013 µM). mdpi.com
| Compound/Class | Mechanism | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Ensitrelvir | Non-covalent | 0.013 µM | mdpi.com |
| Ketoamide 13b | Covalent | 0.67 µM | nih.gov |
| Benzoisothiazolone (16b-3) | Irreversible | 116 nM | nih.gov |
| N3 Inhibitor | Covalent (Michael acceptor) | EC50 = 16.77 µM (antiviral effect) | nih.gov |
Other Emerging Biological Activities (e.g., Anticholinesterase, Endothelin Receptor Antagonism)
Beyond anticancer and antimicrobial applications, the diazepine scaffold is being explored for other therapeutic targets.
Anticholinesterase Activity: A series of 1,4-benzodiazepine-2,5-dione derivatives has been synthesized and found to possess potent, reversible anticholinesterase activity. nih.gov Similarly, novel spiroindolin-1,2-diazepine derivatives have been investigated as selective acetylcholinesterase (AChE) inhibitors, with one potent analog showing an IC50 value of 3.98 ± 1.07 µM. nih.gov This line of research is particularly relevant for the development of treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov
Endothelin Receptor Antagonism: Endothelin (ET) is a potent vasoconstrictor implicated in cardiovascular diseases. nih.gov Inspired by the structure of known antagonists, novel classes of 1,3,4,5-tetrahydro-1H-benzo[e] nih.govnih.govdiazepin-2-one and 1,4-benzodiazepine-2,5-dione derivatives have been designed and synthesized. nih.govnih.gov These compounds have been identified as potent dual ET(A)/ET(B) receptor antagonists with affinities in the low nanomolar range. nih.gov One promising candidate, 1-benzyl-7-chloro-3-isopropyl-4-(3-methoxybenzyl)-1,4-benzodiazepine-2,5-dione, exhibited an IC50 value in the low nanomolar range in a functional assay. nih.gov
Mechanism of Action Elucidation at the Molecular and Cellular Level
Understanding the precise mechanism by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. This is typically achieved through a combination of enzyme kinetics and receptor binding studies.
Enzyme Kinetic Studies
Enzyme kinetics are fundamental to characterizing the interaction between a drug candidate and its target enzyme. researchgate.netpatsnap.com These studies measure reaction velocities under various conditions to determine key parameters like the mode of inhibition (e.g., competitive, non-competitive, irreversible) and inhibitory constants (Ki). patsnap.com For enzyme-targeting analogs, such as potential EGFR-TK or SARS-CoV-2 Mpro inhibitors, kinetic analysis is essential. For example, studies can reveal whether an inhibitor competes with the natural substrate (like ATP for kinases) at the active site or binds to a different, allosteric site. mdpi.compatsnap.com This information is critical for structure-activity relationship (SAR) studies, guiding the chemical modifications needed to enhance potency and selectivity. researchgate.net
Receptor Binding Assays
For compounds that act on receptors, such as the benzodiazepine analogs targeting GABAA receptors or the novel endothelin receptor antagonists, receptor binding assays are the primary tool for mechanism elucidation. nih.govnih.gov These assays, often using a radiolabeled ligand (like [3H]-flumazenil for the benzodiazepine site), quantify the affinity of a test compound for its receptor target. semanticscholar.org By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can determine the compound's binding affinity (Ki). google.com Such studies have been instrumental in mapping the benzodiazepine binding pocket at the interface of the α and γ subunits of the GABAA receptor and in identifying the structural requirements for high-affinity binding. nih.govresearchgate.net Similarly, functional assays that measure the inhibition of endothelin-1-induced intracellular calcium changes are used to evaluate the potency of endothelin receptor antagonists. nih.gov
Target Identification and Validation through Biochemical and Genetic Approaches
The precise molecular targets of this compound are the subject of ongoing investigation. However, extensive research into its structural analogs, particularly those sharing the 1,4-diazepane core, has provided significant insights into potential biological targets and the methodologies used for their identification and validation. These approaches primarily fall into biochemical and genetic categories, which are crucial for elucidating the mechanism of action of this class of compounds.
Biochemical approaches for target identification of analogs of this compound have largely centered on receptor binding assays and enzyme inhibition studies. These methods are instrumental in determining the affinity and selectivity of a compound for a particular protein target.
Receptor Binding Assays:
Competitive binding assays are a cornerstone in identifying the receptor targets of diazepane derivatives. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. The affinity of the compound is typically expressed as the inhibition constant (Ki).
Studies on various 1,4-diazepane analogs have identified several potential receptor targets within the central nervous system:
Sigma Receptors (σ1 and σ2): A series of novel 1,4-diazepane-based compounds have been evaluated for their affinity towards sigma receptors. nih.gov The benzofurane derivative 2c and its 2,4-dimethyl substituted analog 3c demonstrated notable affinity for both σ1 and σ2 receptors. nih.gov Molecular dynamics simulations further supported a strong interaction of compound 2c with the active site of the σ1 receptor. nih.gov
Orexin Receptors (OX1R and OX2R): N,N-disubstituted-1,4-diazepane derivatives have been investigated as orexin receptor antagonists. lookchem.com Binding assays revealed that the conformational constraint imposed by a macrocyclic structure in one analog resulted in a slight potency increase at the OX2R. lookchem.com Another study focused on 18F-labeled 1,4-diazepane derivatives for positron emission tomography (PET) imaging of OX1R, with one derivative showing high and selective binding affinity for this receptor. acs.org
GABAA Receptors: The 1,4-benzodiazepine (B1214927) scaffold, structurally related to the diazepane core, is well-known to interact with the GABAA receptor. tsijournals.comnih.gov Docking studies have been employed to understand the binding orientation of benzodiazepines in the α1/γ2 GABAA receptor modulator site. nih.gov The C5-phenyl group was identified as essential for high-affinity binding. nih.gov
Serotonin Receptors (5-HT6): Substituted 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized and evaluated as potent 5-HT6 receptor antagonists for cognitive disorders. openpharmaceuticalsciencesjournal.com
Enzyme Inhibition Assays:
Besides receptor binding, the potential for analogs to inhibit enzyme activity has also been explored. For instance, the study on 5-HT6 antagonists also investigated the effect of the test compounds on acetylcholinesterase (AChE) activity, suggesting a possible mechanism for memory enhancement. openpharmaceuticalsciencesjournal.com
Data from Biochemical Assays for Analogs:
| Analog Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| Benzofurane derivative 2c | σ1 Receptor | 8 nM |
| 2,4-dimethyl substituted analogue 3c | σ1 Receptor | 8.0 nM |
| 2,4-dimethyl substituted analogue 3c | σ2 Receptor | 28 nM |
| RCM precursor 11 | OX1R | 63 nM |
| RCM precursor 11 | OX2R | 120 nM |
| Macrocycle 12 | OX1R | 51 nM |
| Macrocycle 12 | OX2R | 42 nM |
Genetic approaches are pivotal for validating the biological relevance of a potential target identified through biochemical means. These methods involve manipulating the expression of the target gene to observe the consequential effects on the compound's activity.
Target Validation using Gene Mutations:
One powerful genetic validation technique involves studying the effect of specific mutations in the target protein on ligand binding. For example, the α1H101R mutation in the GABAA receptor, which is known to abolish benzodiazepine binding, has been used to confirm the binding orientation of these ligands. nih.gov This approach provides strong evidence that the compound's effects are mediated through direct interaction with the specific receptor.
Phenotypic Screening and Target Deconvolution:
Modern drug discovery often employs phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or whole-organism model without prior knowledge of the target. nih.govcreative-biolabs.comresearchgate.netdeepdyve.com Once a bioactive compound like an analog of this compound is identified, target deconvolution techniques are used to identify its molecular target. nih.govcreative-biolabs.comresearchgate.netdeepdyve.com These can include:
Affinity Chromatography: A derivative of the bioactive compound is immobilized on a solid support to "pull out" its binding partners from a cell lysate. creative-biolabs.com For instance, a tethered diazepam analog was used in the early affinity column purification of GABAA receptors. nih.gov
Expression Cloning and Microarrays: These techniques can identify proteins that, when overexpressed or arrayed, bind to the small molecule of interest. creative-biolabs.com
Genomic and Proteomic Profiling: Changes in gene or protein expression in response to treatment with the compound can provide clues about its mechanism of action and the pathways it affects. nih.gov
While direct genetic validation studies for this compound are not yet published, the methodologies are well-established and will be crucial in confirming its molecular targets once they are identified through initial biochemical and screening efforts.
Advanced Research Directions and Future Perspectives for 4 4 Methyl 1,4 Diazepan 1 Yl Benzaldehyde
Development of Next-Generation Therapeutics Based on the Diazepane Scaffold
The diazepine (B8756704) scaffold, a core component of 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde, is recognized in medicinal chemistry as a "privileged structure." This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them versatile templates for drug discovery. The seven-membered diazepine ring is a key feature in numerous biologically active compounds, including those with anticancer, antiviral, and antibacterial properties.
Researchers are actively using this scaffold to design a wide array of therapeutics, such as enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. nih.govrsc.org For instance, the anticancer drug pentostatin and the β-lactamase inhibitor avibactam both contain a 1,3-diazepine moiety. rsc.org More recently, compounds built on the diazepine framework have shown significant promise as inhibitors of bromodomains, which are proteins involved in gene activation in cancer and inflammation. nih.gov
Given this context, this compound serves as a valuable starting material or fragment for developing next-generation therapeutics. Its structure combines the proven diazepane scaffold with a reactive benzaldehyde (B42025) group, allowing for extensive chemical modification to create libraries of novel compounds. These new molecules can then be screened for activity against a wide range of diseases, leveraging the inherent biological relevance of the diazepine core. The versatility of this scaffold suggests a strong potential for the development of new epigenetic therapies for conditions like cancer. nih.gov
Table 1: Examples of Bioactive Scaffolds and Potential Therapeutic Areas
| Scaffold Component | Associated Biological Activity | Potential Therapeutic Area |
|---|---|---|
| 1,4-Diazepane | Enzyme Inhibition, GPCR Ligand Binding | Oncology, Infectious Diseases |
| Benzaldehyde | Precursor for Bioactive Molecules | Various |
Application in Chemical Biology Probes and Imaging Agents
The unique structure of this compound makes it an excellent candidate for the development of chemical biology probes and imaging agents. These tools are crucial for exploring complex biological systems, identifying new drug targets, and understanding disease mechanisms at a molecular level. chemisgroup.us
The benzaldehyde functional group is particularly useful in this context. It can undergo a variety of chemical reactions, allowing it to be linked to fluorescent dyes, biotin tags, or radioactive isotopes. This enables the creation of customized probes that can be used to visualize, track, and isolate specific biological targets within living cells. For example, a fluorescently labeled version of the compound could be used in high-content screening and cellular imaging to study its interactions with proteins or other cellular components.
Furthermore, the diazepane portion of the molecule can be modified to confer specificity for a particular biological target. By designing derivatives that bind selectively to a protein of interest, researchers can create highly specific imaging agents for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Such agents would be invaluable for both basic research and clinical diagnostics, allowing for the non-invasive study of biological processes in real-time. wikipedia.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic compounds. acs.orgnih.gov These computational tools can be applied to this compound to unlock its full therapeutic potential.
AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential targets of this compound and its derivatives. mdpi.comsemanticscholar.org A notable example is the use of AI to predict previously unknown protein interactions for Diazepam, a well-known drug featuring a related benzodiazepine (B76468) structure. google.com This approach could uncover novel therapeutic applications for the this compound scaffold.
Moreover, generative AI models can be employed for de novo drug design. nih.gov By providing the model with the core structure of this compound and a desired set of properties (e.g., high potency, low toxicity), these algorithms can generate novel molecular structures that are optimized for a specific therapeutic purpose. This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error methods in medicinal chemistry, paving the way for more efficient development of safer and more effective drugs. acs.org
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| Target Prediction | Using ML models to screen the compound against known protein structures. | Identification of novel biological targets and therapeutic indications. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Early-stage filtering of candidates with poor pharmacokinetic properties. |
| De Novo Design | Generative models create novel molecules with optimized properties based on the core scaffold. | Rapid generation of potent and selective lead compounds. |
Green Chemistry Approaches in the Synthesis of Related Compounds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is a key area of future research.
Traditional organic synthesis often relies on volatile organic solvents and harsh reagents. Green chemistry offers alternatives that are more environmentally friendly and sustainable. For example, research has demonstrated the successful "green" synthesis of dibenz- nih.govmdpi.comdiazepine analogues using a multi-component reaction in water, catalyzed by oxalic acid. nih.gov This approach not only avoids hazardous solvents but also improves efficiency by combining multiple steps into a single operation.
Future research will likely focus on developing similar eco-friendly synthetic routes for this compound. This could involve the use of:
Water as a solvent: Replacing traditional organic solvents with water.
Biocatalysts: Using enzymes to perform specific chemical transformations under mild conditions.
Flow chemistry: Performing reactions in continuous flow reactors to improve safety, efficiency, and scalability.
Atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Exploration of this compound in Materials Science and Supramolecular Chemistry
Beyond its biomedical potential, the structural features of this compound make it an intriguing building block for applications in materials science and supramolecular chemistry.
The benzaldehyde component can participate in the formation of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures. mdpi.com MOFs have applications in gas storage, separation, and catalysis. The nitrogen atoms in the diazepane ring could also act as coordination sites for metal ions, making this compound a versatile linker for creating novel MOF architectures with unique properties.
In supramolecular chemistry, which focuses on non-covalent interactions, the benzaldehyde moiety can form various intermolecular bonds such as hydrogen bonds and π–π stacking interactions. rsc.org These interactions can guide the self-assembly of molecules into well-defined, higher-order structures like gels, liquid crystals, or molecular capsules.
Furthermore, the compound could serve as a monomer for the synthesis of novel polymers. The reactive aldehyde group can be used in polymerization reactions to create polymer chains incorporating the diazepane unit. Diazepam-imprinted polymers have already been synthesized for selective molecular recognition, suggesting that polymers derived from this compound could be developed for applications in chemical sensing, separation technologies, or controlled-release systems. nih.govgoogle.com
Conclusion
Summary of Key Academic Findings and Contributions Regarding 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
Academic research has primarily identified this compound as a valuable precursor or building block in the synthesis of novel bioactive compounds. The 1,4-diazepane ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in known drugs and biologically active compounds. This suggests that derivatives of this compound could exhibit a range of pharmacological properties.
Studies on related compounds containing the 1,4-diazepane core have shown a wide array of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects. semanticscholar.orgnih.gov While direct and extensive biological screening data for this compound itself is not widely published, its utility is implied through its role in the generation of compound libraries for drug discovery. For instance, it can be used in reductive amination reactions to create a diverse set of derivative molecules.
The synthesis of related 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides has been explored, where derivatives of 1,4-diazepane were reacted with nitrobenzaldehyde derivatives. openpharmaceuticalsciencesjournal.com This highlights a synthetic pathway where the benzaldehyde (B42025) functionality is key to constructing larger, potentially therapeutic molecules.
Identification of Remaining Challenges and Unexplored Avenues in Research
Despite its potential, significant gaps remain in the scientific understanding of this compound. A primary challenge is the lack of comprehensive studies focused specifically on this compound. Much of the available information is extrapolated from research on the broader class of 1,4-diazepines and benzodiazepines.
Unexplored Avenues:
Detailed Biological Profiling: A thorough investigation of the intrinsic biological activity of this compound is yet to be conducted. Its potential as an active pharmacological agent in its own right remains an open question.
Optimization of Synthetic Routes: While general synthetic methods for related compounds exist, dedicated studies to optimize the synthesis of this compound for higher yield, purity, and cost-effectiveness are not extensively documented.
Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies on derivatives of this compound. Such studies would involve synthesizing a library of related compounds and evaluating how structural modifications impact their biological activity, providing crucial insights for rational drug design.
Exploration of Therapeutic Targets: The specific cellular and molecular targets with which this compound and its derivatives might interact are largely unknown. Identifying these targets is a critical step in understanding their potential therapeutic applications.
Future Outlook and Potential Impact on Scientific Fields
The future of research on this compound is intrinsically linked to its potential as a versatile building block in drug discovery. Its structural features suggest that it could be a valuable starting material for the development of new therapeutics for a variety of diseases.
Potential Future Research Directions:
Development of Novel Therapeutics: The compound could be utilized in the synthesis of new drugs targeting central nervous system disorders, infectious diseases, and cancer, given the broad bioactivity of the 1,4-diazepane scaffold. semanticscholar.org
Probe for Chemical Biology: Derivatives of this compound could be synthesized with fluorescent or reactive tags to serve as chemical probes for studying biological pathways and identifying new drug targets.
Combinatorial Chemistry: The benzaldehyde group is amenable to a wide range of chemical transformations, making this compound an ideal candidate for use in combinatorial chemistry to rapidly generate large libraries of diverse compounds for high-throughput screening.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde?
- Methodology :
- Step 1 : React 4-amino-substituted triazoles or quinazoline precursors with substituted benzaldehydes under reflux in ethanol or methanol with a catalytic acid (e.g., glacial acetic acid) .
- Step 2 : Purify via solvent evaporation under reduced pressure and recrystallization. For example, quinazoline derivatives synthesized under similar conditions yielded 31–49% purity-adjusted outputs .
- Key Table :
| Precursor | Solvent | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Triazole | Ethanol | Acetic acid | 4 hours | 31–49 |
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and aliphatic protons from the diazepane ring (δ 1.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Achieve >94% purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated 215.29418 for related compounds) .
Q. What strategies are effective for optimizing solubility in aqueous buffers?
- Methodology :
- Co-solvent Systems : Use ethanol or DMSO (≤5% v/v) to enhance solubility. For example, 4-hydroxybenzaldehyde derivatives show improved solubility in ethanol (8.45 mg/mL at 25°C) .
- pH Adjustment : Test solubility in phosphate-buffered saline (pH 7.4) to mimic physiological conditions .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., HDAC8 or G9a methyltransferase) from the RCSB Protein Data Bank. Optimize hydrogen bonding networks and assign partial charges using Schrödinger Suite .
- Ligand Preparation : Generate 3D conformers and ionization states at pH 7.4 via LigPrep .
- Docking Protocol : Use GLIDE with standard precision (SP) mode. Prioritize compounds with docking scores ≤−6.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Glu 167 in G9a) .
Q. What experimental designs are suitable for assessing enzyme inhibition (e.g., G9a methyltransferase)?
- Methodology :
- Enzyme Expression : Clone and express G9a in E. coli BL21(DE3) using 1 mM IPTG induction .
- Inhibition Assay : Use a radiometric assay with -SAM as a cofactor. Measure IC values via dose-response curves (0.1–10 μM) .
- Data Interpretation : Compare inhibition kinetics (K) to known inhibitors like BIX-01294, which shares structural motifs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to identify structure-activity relationships (SAR) .
- Control Experiments : Validate assay conditions using reference compounds (e.g., BIX-01294 for G9a inhibition) to rule out batch-to-batch variability .
Safety and Handling
Q. What safety protocols are critical when handling aldehydes like this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
